MOPSO

Description

Structure

3D Structure

Properties

IUPAC Name |

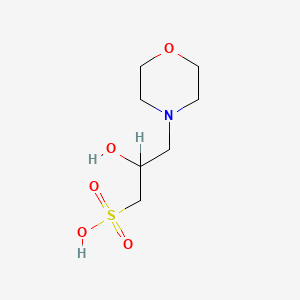

2-hydroxy-3-morpholin-4-ylpropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO5S/c9-7(6-14(10,11)12)5-8-1-3-13-4-2-8/h7,9H,1-6H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFBIAUZAMHTSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(CS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40887352 | |

| Record name | 2-Hydroxy-3-morpholinopropanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40887352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Hydroxy-4-morpholinepropanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21185 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68399-77-9 | |

| Record name | MOPSO | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68399-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-morpholinopropanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068399779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Morpholinepropanesulfonic acid, .beta.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxy-3-morpholinopropanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40887352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4-morpholinepropanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-3-MORPHOLINOPROPANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XB7PS9THL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Hydroxy-4-morpholinepropanesulfonic Acid (MOPSO): A Technical Guide for Researchers

An in-depth examination of the chemical properties, experimental applications, and procedural workflows of 2-Hydroxy-4-morpholinepropanesulfonic acid (MOPSO), a zwitterionic buffer crucial for research in life sciences and drug development.

Core Chemical and Physical Properties

2-Hydroxy-4-morpholinepropanesulfonic acid, commonly known as this compound, is a zwitterionic biological buffer that belongs to the group of "Good's buffers".[1] Its structure, featuring a morpholine ring and a sulfonic acid group, imparts a unique set of properties that make it an invaluable tool in a wide range of biochemical and biological research applications.[1] this compound is structurally similar to MOPS (3-morpholinopropanesulfonic acid), with the key difference being the presence of a hydroxyl group on the propane chain of this compound.[1] This seemingly minor modification influences its pKa and other physicochemical characteristics.

Quantitative Data Summary

The following tables provide a consolidated overview of the key quantitative properties of this compound, facilitating easy reference and comparison for experimental design.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2-Hydroxy-3-(morpholin-4-yl)propane-1-sulfonic acid | [1] |

| Synonyms | This compound, 3-morpholino-2-hydroxypropanesulfonic acid | [1] |

| Molecular Formula | C₇H₁₅NO₅S | [1] |

| Molar Mass | 225.26 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 270–290 °C (decomposes) | [1] |

| Solubility in Water | 500 mg/mL |

Table 2: Acid-Base and Buffering Properties

| Property | Value | Reference(s) |

| pKa (at 25 °C) | 6.9 | [1][2] |

| Useful Buffering pH Range | 6.2 - 7.6 | [3] |

| ΔpKa/°C | -0.015 | [1] |

Chemical Stability and Reactivity

This compound is known for its chemical stability under standard laboratory conditions. It exhibits minimal interaction with metal ions, a desirable characteristic for a biological buffer, as it is less likely to interfere with enzymatic reactions that require metal cofactors.[4] However, it is important to note that like other tertiary amines, this compound can be oxidized by hydrogen peroxide. It is also incompatible with strong oxidizing agents.

Experimental Protocols

Preparation of a 0.5 M this compound Buffer Stock Solution

This protocol outlines the preparation of a 0.5 M stock solution of this compound buffer, which can be diluted to the desired working concentration for various applications.

Materials:

-

2-Hydroxy-4-morpholinepropanesulfonic acid (this compound), free acid (MW: 225.26 g/mol )

-

Deionized or distilled water (dH₂O)

-

10 N Sodium Hydroxide (NaOH) solution

-

Beaker (1 L)

-

Graduated cylinder

-

Magnetic stirrer and stir bar

-

pH meter

-

Volumetric flask (1 L)

Procedure:

-

Weighing the this compound: Accurately weigh 112.63 g of this compound free acid.

-

Dissolving the this compound: Add the weighed this compound to a 1 L beaker containing approximately 800 mL of dH₂O. Place a magnetic stir bar in the beaker and stir the solution on a magnetic stirrer until the this compound is completely dissolved.

-

pH Adjustment: Calibrate the pH meter according to the manufacturer's instructions. Place the calibrated pH electrode into the this compound solution. Slowly add 10 N NaOH dropwise while continuously stirring and monitoring the pH. Continue adding NaOH until the desired pH (e.g., pH 6.9) is reached.[5]

-

Final Volume Adjustment: Carefully transfer the pH-adjusted this compound solution to a 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinsing to the volumetric flask to ensure all the buffer is transferred. Add dH₂O to the flask until the bottom of the meniscus reaches the 1 L mark.

-

Sterilization and Storage: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed. For applications requiring sterile conditions, the buffer solution can be sterilized by filtration through a 0.22 µm filter. Store the 0.5 M this compound buffer stock solution at room temperature.

General Protocol for Use of this compound in Mammalian Cell Culture

While a specific, universally adopted protocol for using this compound in all mammalian cell culture applications is not available, its properties make it a suitable alternative to other buffers like HEPES. The following is a general guideline for incorporating this compound into cell culture media.

Principle:

This compound can be used as a buffering agent in cell culture media to maintain a stable pH, which is crucial for cell viability and growth.[2] Its pKa of 6.9 is well-suited for physiological pH ranges.

Materials:

-

Sterile 0.5 M this compound buffer stock solution (prepared as in 3.1)

-

Basal cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS) and other required supplements (e.g., L-glutamine, antibiotics)

-

Mammalian cell line of interest

Procedure:

-

Determine Final this compound Concentration: The optimal concentration of this compound can vary depending on the cell line and experimental conditions, but a typical starting range is 10-25 mM.

-

Media Preparation: In a sterile biological safety cabinet, prepare the complete cell culture medium by adding the required supplements (FBS, L-glutamine, etc.) to the basal medium.

-

This compound Addition: Add the appropriate volume of the sterile 0.5 M this compound stock solution to the complete medium to achieve the desired final concentration. For example, to prepare 500 mL of medium with a final this compound concentration of 20 mM, add 20 mL of the 0.5 M stock solution.

-

Final pH Check (Optional but Recommended): Aseptically take a small aliquot of the final medium and check its pH to ensure it is within the desired range for your specific cell line. Adjust if necessary with sterile, dilute HCl or NaOH.

-

Cell Culture: Use the this compound-buffered medium for routine cell passaging, experiments, and cryopreservation as you would with other buffered media. Monitor cell morphology and growth to ensure there are no adverse effects.

General Protocol for Protein Extraction using a this compound-based Lysis Buffer

The choice of lysis buffer is critical for successful protein extraction, as it must effectively disrupt cell membranes while preserving the integrity and activity of the target proteins. A this compound-based buffer can provide a stable pH environment during this process.

Principle:

This protocol describes a general method for lysing cultured mammalian cells to extract total protein using a lysis buffer containing this compound. The inclusion of detergents and protease inhibitors is essential for efficient lysis and protein stability.

Materials:

-

Cultured mammalian cells

-

Phosphate-buffered saline (PBS), ice-cold

-

This compound Lysis Buffer (see composition below)

-

Protease inhibitor cocktail

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Microcentrifuge, refrigerated

This compound Lysis Buffer Composition (Example):

-

50 mM this compound (adjust pH to 7.4 with NaOH)

-

150 mM NaCl

-

1% Triton X-100 or NP-40

-

1 mM EDTA

Procedure:

-

Cell Washing: Aspirate the culture medium from the cell culture dish. Wash the cells once with ice-cold PBS to remove any remaining medium.

-

Cell Lysis: Aspirate the PBS. Add an appropriate volume of ice-cold this compound Lysis Buffer (with freshly added protease inhibitors) to the dish. The volume will depend on the size of the dish and the cell density.

-

Scraping and Collection: Use a cell scraper to gently scrape the cells off the surface of the dish in the presence of the lysis buffer. Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 15-30 minutes to allow for complete lysis.

-

Centrifugation: Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4 °C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

Storage: The protein extract can be used immediately for downstream applications (e.g., Western blotting, immunoprecipitation) or stored at -80 °C for long-term use.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows where this compound can be utilized. These are generated using the DOT language for Graphviz.

Caption: Workflow for the preparation of a 0.5 M this compound buffer stock solution.

Caption: General workflow for total protein extraction from mammalian cells using a this compound-based lysis buffer.

References

- 1. 2-Hydroxy-3-morpholinopropanesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Characteristics of this compound buffer and steps for preparing raw material powders - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. This compound Buffer (0.5 M, 6.9 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]

Synthesis of Morpholinopropane Sulfonic Acids: A Technical Guide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the synthesis of morpholinopropane sulfonic acids, with a primary focus on 3-morpholinepropanesulfonic acid (MOPS), a widely used buffering agent in biological and biochemical research. While the synthesis of 2-Hydroxy-4-morpholinepropanesulfonic acid as specifically requested did not yield established protocols in the current literature, the synthesis of the structurally similar and functionally relevant MOPS is detailed herein. This document offers in-depth experimental protocols, quantitative data, and process visualizations to aid in the laboratory-scale production of this critical reagent.

Introduction

3-morpholinepropanesulfonic acid (MOPS) is a zwitterionic buffer that is a member of the "Good's buffers" series.[1] With a pKa of 7.2, it is an effective buffer in the pH range of 6.5 to 7.9, making it suitable for a wide variety of applications in biochemistry, molecular biology, and cell culture.[1][2] The synthesis of MOPS is a crucial process for ensuring a high-purity reagent for experimental use.

Synthesis of 3-morpholinepropanesulfonic acid (MOPS)

The most common and efficient synthesis of MOPS involves the reaction of morpholine with 1,3-propanesultone.[1][3] This reaction results in the ring-opening of the sultone by the secondary amine of morpholine, leading to the formation of the desired zwitterionic product.

Reaction Scheme

Caption: Reaction scheme for the synthesis of MOPS.

Experimental Protocols

Two primary protocols for the synthesis of MOPS are presented below, one utilizing an organic solvent and the other using water as a more environmentally friendly alternative.

Protocol 1: Synthesis in Ethanol

This method employs ethanol as a solvent for the reaction.

Materials:

-

Morpholine

-

1,3-Propanesultone (molten)

-

Anhydrous Ethanol

-

Deionized Water

-

Activated Carbon

-

Hydrosulfite (optional, as a decolorizing agent)

Equipment:

-

Glass-lined reactor with stirring and temperature control

-

Dropping funnel

-

Centrifuge

-

Rotary vacuum dryer

Procedure:

-

Reaction Setup: Add anhydrous ethanol to a glass-lined reactor. Under stirring, add molten 1,3-propanesultone and cool the mixture to 25-30°C.

-

Addition of Morpholine: Slowly add morpholine dropwise to the reactor, maintaining the temperature at 25-30°C. The reaction is carried out for 2 hours.[4]

-

Crystallization: Cool the reaction mixture to 0°C and allow the product to crystallize over 10 hours.[4]

-

Isolation of Crude Product: Separate the wet product by centrifugation.[4]

-

Recrystallization:

-

Final Crystallization and Drying:

Protocol 2: Synthesis in Water (Aqueous Method)

This protocol offers a greener alternative by using water as the solvent.

Materials:

-

Morpholine

-

1,3-Propanesultone

-

Absolute Ethanol

Equipment:

-

Reaction vessel with stirring and temperature control

-

Dropping funnel

-

Rotary evaporator

-

Crystallization vessel

-

Filtration apparatus

Procedure:

-

Reaction Setup: Dissolve morpholine in water in a reaction vessel.

-

Addition of Propanesultone: Dropwise, add 1,3-propanesultone to the morpholine solution at 25°C. The reaction time is typically 4-10 hours.[1]

-

Workup: After the reaction is complete, remove water and excess morpholine under vacuum.[1]

-

Crystallization: Cool the concentrated solution to induce crystallization of the crude product.[1]

-

Recrystallization and Drying:

Quantitative Data

The following tables summarize the quantitative data associated with the synthesis of MOPS.

Table 1: Reaction Parameters

| Parameter | Protocol 1 (Ethanol) | Protocol 2 (Aqueous) |

| Solvent | Anhydrous Ethanol | Water |

| Reactant Ratio (Morpholine:Propanesultone) | 1 : 1 (molar ratio)[3] | Not explicitly stated, but typically near equimolar |

| Reaction Temperature | 25-30°C[4] | 25°C[1] |

| Reaction Time | 2 hours[4] | 4-10 hours[1] |

| Crystallization Temperature | 0°C, then 0-5°C[4] | Not specified |

Table 2: Yield and Purity

| Parameter | Protocol 1 (Ethanol) | Protocol 2 (Aqueous) |

| Yield | ~80%[4] | >85%[1] |

| Purity | 99.8% (by alkali titration)[4] | ≥99% (by HPLC)[1] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of MOPS.

Caption: General experimental workflow for MOPS synthesis.

A Note on 2-Hydroxy-4-morpholinepropanesulfonic Acid

Extensive searches for a synthesis protocol for "2-Hydroxy-4-morpholinepropanesulfonic acid" did not yield any established methods. It is possible that this specific isomer is not commonly synthesized or used. However, a closely related compound, 2-Hydroxy-3-morpholinopropanesulfonic acid (MOPSO) , is a known biological buffer. This compound differs from MOPS by the presence of a hydroxyl group on the propane backbone.[2] Researchers interested in a hydroxylated morpholinopropane sulfonic acid may find this compound to be a suitable alternative.

Conclusion

References

- 1. MOPS Buffer,3-(N-Morpholino)propanesulfonic acid,CAS 1132-61-2 [yacooscience.com]

- 2. 2-Hydroxy-3-morpholinopropanesulfonic acid - Wikipedia [en.wikipedia.org]

- 3. CN110981831A - Preparation method of 3-morpholine propanesulfonic acid - Google Patents [patents.google.com]

- 4. MOPS synthesis - chemicalbook [chemicalbook.com]

The Chemistry and Application of 2-Hydroxy-4-morpholinepropanesulphonic Acid (MOPS) in Biological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-4-morpholinepropanesulphonic acid, commonly known as MOPS, is a zwitterionic buffer that has become an indispensable tool in biological and biochemical research. As one of the 'Good's buffers' developed in the 1960s, its pKa of 7.2 at 25°C makes it an excellent choice for maintaining a stable, near-neutral pH in a wide array of experimental systems.[1][2][3] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key applications of MOPS, with a particular focus on its use in nucleic acid analysis. Detailed experimental protocols and a summary of its quantitative data are presented to facilitate its effective use in the laboratory.

Molecular Structure and Physicochemical Properties

MOPS (3-(N-morpholino)propanesulfonic acid) is a structural analogue of MES and is characterized by a morpholine ring.[3][4] This structure confers high water solubility and minimal interaction with metal ions, making it a noncoordinating buffer suitable for use in solutions containing various metal ions.[1][4][5] Unlike some other buffers, MOPS exhibits low absorption in the UV spectrum, which is advantageous for spectrophotometric assays.[1]

The molecular formula for MOPS is C7H15NO4S.[6]

Chemical Identifiers:

-

CAS Number: 1132-61-2 (free acid)[3]

-

Synonyms: 3-(N-Morpholino)propanesulfonic acid, 4-Morpholinepropanesulfonic acid[6]

Quantitative Data Summary

A compilation of the key physicochemical properties of MOPS is provided in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 209.27 g/mol | [1][7] |

| pKa at 25°C | 7.2 | [1][2] |

| Buffering Range | 6.5 - 7.9 | [1][2][5] |

| Melting Point | 273 - 276 °C | [1] |

| Appearance | White Crystalline Powder | [1] |

Applications in Research

MOPS is widely utilized in a variety of biological and biochemical applications due to its inert nature and stable pH maintenance.[4] Common applications include:

-

Cell and Tissue Culture: As a component of cell culture media to maintain physiological pH.[1]

-

Protein Purification and Extraction: Used in buffers for chromatography and protein assays.[1][5]

-

Enzyme Assays: To ensure stable pH conditions for optimal enzyme activity.[1]

-

RNA and Nucleic Acid Electrophoresis: As the buffering system for denaturing agarose gels, particularly for the separation of RNA.[1]

Experimental Protocols

The use of MOPS in RNA electrophoresis is one of its most critical applications. The following protocols provide detailed methodologies for the preparation of a MOPS-based buffer system and its use in denaturing formaldehyde-agarose gel electrophoresis of RNA.

Preparation of 10X MOPS Electrophoresis Buffer

This protocol outlines the preparation of a 10X stock solution of MOPS running buffer.

Composition of 10X MOPS Buffer:

-

0.4 M MOPS (pH 7.0)

-

0.1 M Sodium Acetate

-

0.01 M EDTA

Procedure:

-

In a suitable container, dissolve 41.86 g of MOPS free acid in approximately 800 mL of DEPC-treated water.[8][9]

-

Adjust the pH to 7.0 using a solution of sodium hydroxide (NaOH).[8][9]

-

Bring the final volume to 1 L with DEPC-treated water.[8]

-

Sterilize the solution by filtration through a 0.22 µm filter. Note: Autoclaving is not recommended as it can cause the buffer to turn yellow.[5][10]

-

Store the buffer at room temperature, protected from light.[9][10] A slight yellowing over time is normal, but a dark buffer should be discarded.[2]

Denaturing Formaldehyde-Agarose Gel Electrophoresis of RNA

This protocol details the use of the prepared MOPS buffer for the separation of RNA under denaturing conditions.

Materials:

-

10X MOPS Electrophoresis Buffer

-

High-quality agarose

-

37% (12.3 M) Formaldehyde

-

DEPC-treated water

-

RNA samples

-

RNA loading dye (containing formamide, formaldehyde, and tracking dyes)

-

Ethidium bromide or other nucleic acid stain

Procedure:

-

Gel Preparation (for a 1% agarose gel):

-

Sample Preparation:

-

To your RNA sample (e.g., up to 30 µg), add a mixture of 5X formaldehyde gel-running buffer, formaldehyde, and formamide.[2] A common approach is to mix the RNA sample with at least a 2:1 ratio of sample loading buffer.[1]

-

Heat the samples at 65-70°C for 5-15 minutes to denature the RNA.[1][5][8]

-

Immediately chill the samples on ice to prevent renaturation.[8]

-

-

Electrophoresis:

-

Visualization:

Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships in the preparation and use of MOPS buffer for RNA analysis.

Caption: Workflow for the preparation of 10X MOPS buffer.

Caption: Experimental workflow for RNA electrophoresis using MOPS buffer.

Conclusion

2-Hydroxy-4-morpholinepropanesulphonic acid (MOPS) is a versatile and reliable buffering agent with critical applications in modern molecular biology. Its favorable physicochemical properties, particularly its pKa near neutrality and lack of interaction with metal ions, make it an ideal choice for a wide range of experimental procedures. The detailed protocols and workflows provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize MOPS in their work, ensuring the integrity and reproducibility of their experimental results.

References

- 1. cell.byu.edu [cell.byu.edu]

- 2. med.upenn.edu [med.upenn.edu]

- 3. Is it normal to prepare foam for RNA electrophoresis buffer with MOPS? Why - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. img1.wsimg.com [img1.wsimg.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Agarose Gel Electrophoresis of RNA | Thermo Fisher Scientific - HK [thermofisher.com]

The Unseen Architect: A Technical Guide to the Mechanism of Action of MOPSO in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of biological research and drug development, the precise control of experimental conditions is paramount. Buffering agents are the silent workhorses that ensure pH stability, a critical factor influencing the structure, function, and activity of biomolecules. Among the plethora of available buffers, 3-(N-Morpholino)-2-hydroxypropanesulfonic acid (MOPSO) has emerged as a versatile and reliable tool. This technical guide provides an in-depth exploration of the mechanism of action of this compound in biological systems. It delves into its fundamental physicochemical properties, its primary role as a zwitterionic buffering agent, its minimal interaction with biological components, and its diverse applications. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of its function to facilitate its effective use in the laboratory.

Core Mechanism of Action: A Superior pH Stabilizer

The primary mechanism of action of this compound in biological systems is its function as a Good's buffer , maintaining a stable pH within its effective buffering range. This compound is a zwitterionic compound, meaning it possesses both a positive and a negative charge on its morpholino and sulfonate groups, respectively. This characteristic is central to its function and inert nature in biological assays.

The buffering capacity of this compound is governed by the equilibrium between its protonated (acidic) and deprotonated (basic) forms. The sulfonic acid group has a low pKa and is fully deprotonated at physiological pH, conferring the negative charge. The morpholino ring has a pKa of approximately 6.9, allowing it to accept or donate a proton to resist changes in pH.

Key Characteristics:

-

Zwitterionic Nature: This property contributes to its high water solubility and minimal interaction with biological membranes and macromolecules.[1][2]

-

pKa near Physiological pH: With a pKa of ~6.9 at 25°C, this compound is an excellent buffer for experiments requiring a stable pH environment in the physiological range.

-

Low Metal Ion Binding: this compound generally exhibits a low affinity for most divalent cations, which is a significant advantage in studies of metalloenzymes or processes where metal ion concentration is critical. However, it is important to note that this compound can form complexes with copper and may react with iron ions.[3][4][5]

-

Membrane Impermeability: Due to its hydrophilic nature and zwitterionic state at physiological pH, this compound does not readily cross biological membranes.[1][6] This is a crucial feature for in vitro studies, as it helps maintain the integrity of the intracellular environment.

-

Chemical Stability: this compound is chemically stable and does not undergo significant degradation under typical experimental conditions.

-

Low UV Absorbance: this compound has negligible absorbance in the UV-Vis spectrum, making it compatible with spectrophotometric assays.[7]

The fundamental mechanism of this compound's buffering action can be visualized as follows:

Quantitative Data Summary

For ease of comparison and practical application, the key quantitative properties of this compound are summarized in the following tables.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| pKa at 25°C | 6.9 | [7] |

| Useful pH Range | 6.2 - 7.6 | [1][8] |

| ΔpKa/°C | -0.015 | N/A |

| Molecular Weight | 225.26 g/mol | [3] |

| Solubility in Water | High | [6] |

Table 2: Metal Ion Interaction Profile

| Metal Ion | Interaction | Implication | Reference |

| Ca²⁺, Mg²⁺ | Negligible | Suitable for use in the presence of these common biological cations. | [6] |

| Cu²⁺ | Forms Chelating Complexes | Caution advised in copper-dependent enzyme assays. | [4][5] |

| Fe³⁺ | Reacts with Iron Ions | Potential for interference in iron-containing systems. | [3] |

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and application of this compound buffer in key biological experiments.

Preparation of a 0.5 M this compound Stock Solution (pH 6.9)

Materials:

-

This compound (free acid, MW: 225.26 g/mol )

-

Deionized water (dH₂O)

-

10 M Sodium Hydroxide (NaOH) solution

-

Calibrated pH meter

-

Stir plate and stir bar

-

Graduated cylinder and beaker

-

0.22 µm sterile filter unit

Procedure:

-

Add the this compound powder to a beaker containing approximately 800 mL of dH₂O.[3]

-

Place the beaker on a stir plate and add a stir bar. Stir until the this compound is completely dissolved.

-

Slowly add 10 M NaOH while monitoring the pH with a calibrated pH meter. Continue adding NaOH dropwise until the pH reaches 6.9.[3]

-

Transfer the solution to a 1 L graduated cylinder and add dH₂O to a final volume of 1 L.[3]

-

For applications requiring sterility, filter the solution through a 0.22 µm sterile filter unit.

-

Store the stock solution at 4°C.

Cell Lysis for Protein Extraction using this compound Buffer

This protocol provides a general framework for cell lysis using a this compound-based buffer. The concentrations of detergents and inhibitors may need to be optimized for specific cell types and target proteins.

Materials:

-

0.5 M this compound stock solution (pH 7.4)

-

NaCl

-

EDTA

-

Triton X-100 or NP-40

-

Protease inhibitor cocktail

-

Phosphatase inhibitor cocktail (optional)

-

Cultured cells

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Cell scraper

-

Microcentrifuge tubes

-

Refrigerated centrifuge

Lysis Buffer Recipe (10 mL):

| Component | Stock Concentration | Volume to Add | Final Concentration |

| This compound (pH 7.4) | 0.5 M | 1 mL | 50 mM |

| NaCl | 5 M | 0.3 mL | 150 mM |

| EDTA | 0.5 M | 20 µL | 1 mM |

| Triton X-100 | 10% | 1 mL | 1% |

| Protease Inhibitor Cocktail | 100X | 100 µL | 1X |

| Phosphatase Inhibitor Cocktail | 100X | 100 µL | 1X |

| dH₂O | - | to 10 mL | - |

Procedure:

-

Prepare the complete lysis buffer on ice immediately before use by adding the protease and phosphatase inhibitors.

-

Wash cultured cells with ice-cold PBS.

-

Aspirate the PBS and add an appropriate volume of ice-cold this compound lysis buffer to the cells.

-

Scrape the cells from the culture dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

-

Determine the protein concentration using a compatible protein assay (e.g., BCA assay).

-

The protein extract is now ready for downstream applications such as Western blotting or immunoprecipitation.

Enzyme Kinetics Assay in this compound Buffer

This protocol outlines a general procedure for measuring enzyme kinetics using a spectrophotometric assay with this compound as the buffering agent.

Materials:

-

Purified enzyme

-

Substrate

-

0.5 M this compound stock solution (adjust pH to the enzyme's optimum)

-

Cofactors or metal ions (if required)

-

Spectrophotometer

-

Cuvettes or microplate reader

Assay Buffer Recipe (adjust concentrations as needed):

| Component | Final Concentration |

| This compound (optimal pH) | 50 mM |

| MgCl₂ (if required) | 5 mM |

| dH₂O | to final volume |

Procedure:

-

Prepare a series of substrate dilutions in the this compound assay buffer.

-

Prepare the enzyme solution in the this compound assay buffer.

-

In a cuvette or microplate well, add the this compound assay buffer and the substrate at the desired concentration.

-

Initiate the reaction by adding the enzyme solution.

-

Immediately place the cuvette in the spectrophotometer and measure the change in absorbance over time at the appropriate wavelength.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Repeat the assay for each substrate concentration.

-

Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Signaling Pathways and this compound: A Note on Inertness

A thorough review of the scientific literature reveals no evidence to suggest that this compound directly participates in or modulates any specific cellular signaling pathways. Its mechanism of action is confined to its role as a buffering agent. The key advantage of this compound, and other Good's buffers, is its chemical and biological inertness. This lack of interaction with cellular components is precisely why it is a preferred buffer in many biological assays, as it minimizes the risk of experimental artifacts. Therefore, when this compound is used in studies investigating signaling pathways, its function is to provide a stable pH environment for the accurate analysis of the signaling events, not to influence them directly.

The logical relationship of this compound's role in a biological system can be depicted as follows:

Conclusion

This compound is a high-performance zwitterionic buffer whose mechanism of action in biological systems is centered on its ability to maintain a stable pH in the physiological range. Its desirable characteristics, including high water solubility, low metal ion binding (with some exceptions), and membrane impermeability, make it an invaluable tool for a wide array of applications in research and development. This technical guide has provided a comprehensive overview of this compound's properties, quantitative data for practical use, and detailed experimental protocols to facilitate its effective implementation. By understanding the core principles of its action, researchers can confidently employ this compound to ensure the reliability and accuracy of their experimental outcomes.

References

- 1. Deep analysis of the characteristics of this compound, a biological buffering agent, which is difficult to penetrate biological membranes [vacutaineradditives.com]

- 2. zellbio.eu [zellbio.eu]

- 3. This compound Buffer (0.5 M, 6.9 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. The Difference between MOPS and this compound as Buffer [yacooscience.com]

- 6. Characteristics of this compound buffer and steps for preparing raw material powders - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

2-Hydroxy-4-morpholinepropanesulfonic Acid (MOPSO): A Comprehensive Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-morpholinepropanesulfonic acid, commonly known as MOPSO, is a zwitterionic biological buffer belonging to the group of "Good's buffers." Structurally similar to MOPS (3-morpholinopropanesulfonic acid), this compound is distinguished by a hydroxyl group on the propane chain. This modification influences its physicochemical properties, making it a valuable tool in a variety of biochemical and biological research applications. Its primary utility lies in its ability to maintain a stable pH environment in the physiological range, its minimal interaction with metal ions, and its compatibility with various biological assays. This technical guide provides a comprehensive overview of the literature on this compound, including its chemical and physical properties, detailed experimental protocols, and its applications in life sciences research.

Chemical and Physical Properties

This compound is a white crystalline powder with good water solubility. Its key properties are summarized in the tables below, providing a quick reference for researchers.

General Properties

| Property | Value | Reference |

| CAS Number | 68399-77-9 | [1] |

| Molecular Formula | C₇H₁₅NO₅S | [1] |

| Molecular Weight | 225.26 g/mol | [1] |

| Appearance | White Crystalline Powder | |

| pKa at 25 °C | 6.9 | |

| Useful pH Range | 6.2 - 7.6 | [2] |

Solubility Data

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 20 | ~112.6 g/L | [1] |

| Water | - | 0.5 M (clear solution) | [3] |

Note: While qualitative descriptions of this compound's good water solubility are available, comprehensive quantitative data across a range of temperatures is limited in the readily available literature.

Metal Ion Binding

This compound is generally considered to be a non-coordinating buffer for many divalent metal ions, which is a significant advantage in studies involving metalloenzymes. However, some interactions have been reported.

| Metal Ion | Interaction Strength | Reference |

| Fe | Strong | |

| Ni | Weak |

Note: Specific stability constants for this compound with a wide range of divalent metal ions are not extensively documented in readily accessible literature. Researchers should exercise caution when using this compound in systems where metal ion concentration is a critical parameter.

Experimental Protocols

This section provides detailed methodologies for the preparation and use of this compound buffer in common laboratory applications.

Preparation of 0.5 M this compound Buffer (pH 6.9)

This protocol outlines the steps to prepare a 0.5 M stock solution of this compound buffer at a pH of 6.9.[3]

Materials:

-

This compound (free acid, MW: 225.26 g/mol )

-

10 N Sodium Hydroxide (NaOH)

-

Deionized water (dH₂O)

-

Beaker

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Weigh out 112.63 g of this compound free acid.

-

Add the this compound powder to a beaker containing 800 mL of dH₂O.

-

Stir the solution using a magnetic stirrer until the this compound is completely dissolved.

-

Carefully add 10 N NaOH dropwise to the solution while continuously monitoring the pH with a calibrated pH meter.

-

Continue adding NaOH until the pH of the solution reaches 6.9.

-

Once the desired pH is achieved, transfer the solution to a graduated cylinder and add dH₂O to a final volume of 1 L.

-

Sterilize the buffer solution by autoclaving or filtration if required for your application.

Polyacrylamide Gel Electrophoresis (PAGE)

Materials:

-

Acrylamide/Bis-acrylamide solution

-

This compound buffer (for stacking and resolving gels, and running buffer)

-

Sodium Dodecyl Sulfate (SDS) for denaturing gels

-

Ammonium persulfate (APS)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Gel casting apparatus

-

Electrophoresis power supply and tank

Procedure:

-

Prepare the Resolving Gel:

-

In a flask, combine the desired concentration of acrylamide/bis-acrylamide, this compound buffer (pH 7.2-7.5), and SDS (for SDS-PAGE).

-

Degas the solution.

-

Add freshly prepared APS and TEMED to initiate polymerization.

-

Immediately pour the solution into the gel casting apparatus, leaving space for the stacking gel.

-

Overlay with water or isopropanol to ensure a flat surface.

-

Allow the gel to polymerize completely.

-

-

Prepare the Stacking Gel:

-

In a separate flask, combine a lower concentration of acrylamide/bis-acrylamide with this compound buffer (pH 6.8) and SDS.

-

Degas the solution.

-

Pour off the overlay from the resolving gel.

-

Add freshly prepared APS and TEMED to the stacking gel solution.

-

Pour the stacking gel solution on top of the resolving gel and insert the comb.

-

Allow the stacking gel to polymerize.

-

-

Sample Preparation and Electrophoresis:

-

Prepare protein samples in a sample buffer containing this compound, SDS (for denaturing gels), a reducing agent (like DTT or β-mercaptoethanol), glycerol, and a tracking dye.

-

Heat the samples to denature the proteins.

-

Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with running buffer (containing this compound and SDS).

-

Load the samples into the wells.

-

Connect the power supply and run the gel at a constant voltage or current until the dye front reaches the bottom of the gel.

-

-

Visualization:

-

After electrophoresis, stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) and destain to visualize the protein bands.

-

Protein Crystallization

This compound can be used as a buffering agent in protein crystallization cocktails to maintain a stable pH, which is crucial for crystal formation. The optimal conditions, including the concentration of this compound, precipitant, and additives, need to be determined empirically for each protein.

General Protocol for Setting up a Crystallization Screen:

-

Prepare a stock solution of your purified protein in a minimal buffer.

-

Prepare a range of crystallization cocktails in a 96-well plate format. Each well will contain a different condition.

-

This compound can be included in the cocktail at a concentration typically ranging from 50 mM to 100 mM, with the pH adjusted to a value where the target protein is stable and soluble.

-

Other components of the cocktail will include a precipitant (e.g., polyethylene glycol (PEG), salts like ammonium sulfate, or organic solvents) and may include additives (e.g., salts, detergents, or small molecules).

-

Set up crystallization trials using vapor diffusion (hanging drop or sitting drop) or microbatch methods.

-

For vapor diffusion, a drop containing a mixture of the protein solution and the crystallization cocktail is equilibrated against a larger reservoir of the cocktail.

-

-

Incubate the crystallization plates at a constant temperature and monitor for crystal growth over time.

In Vitro Kinase Assay

This compound's close structural and chemical similarity to MOPS makes it a suitable buffer for in vitro kinase assays. The following is a generalized workflow for a protein kinase A (PKA) assay, which can be adapted for use with this compound.[4]

Workflow Overview:

-

Prepare Assay Components:

-

Kinase Buffer: A this compound-based buffer (e.g., 20 mM this compound, pH 7.2) containing essential co-factors like MgCl₂ and stabilizing agents.

-

Kinase: Purified PKA enzyme.

-

Substrate: A specific peptide or protein substrate for PKA.

-

ATP: The phosphate donor, often radiolabeled (e.g., [γ-³²P]ATP) for detection.

-

Inhibitors/Activators (Optional): Compounds to be tested for their effect on kinase activity.

-

-

Reaction Setup:

-

In a microcentrifuge tube or a well of a microplate, combine the kinase buffer, substrate, and the kinase enzyme.

-

If testing inhibitors or activators, pre-incubate the kinase with these compounds.

-

-

Initiate Reaction:

-

Add ATP to the reaction mixture to start the phosphorylation reaction.

-

-

Incubation:

-

Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period, ensuring the reaction is in the linear range.

-

-

Terminate Reaction:

-

Stop the reaction by adding a quenching solution, such as a solution containing a high concentration of EDTA to chelate the Mg²⁺ ions, or by spotting the reaction mixture onto a phosphocellulose paper.

-

-

Detection of Phosphorylation:

-

If using a radiolabeled ATP, the phosphorylated substrate is separated from the unreacted ATP (e.g., by washing the phosphocellulose paper).

-

The amount of incorporated radiolabel is quantified using a scintillation counter.

-

Alternatively, non-radioactive methods using phosphospecific antibodies and colorimetric or fluorescent detection can be employed.

-

Mandatory Visualizations

Experimental Workflow: In Vitro Protein Kinase A (PKA) Assay

Caption: Workflow for an in vitro Protein Kinase A (PKA) assay using a this compound-based buffer.

Conclusion

2-Hydroxy-4-morpholinepropanesulfonic acid (this compound) is a versatile and valuable zwitterionic buffer for a wide range of applications in biological and biochemical research. Its favorable pKa, good water solubility, and minimal interaction with most metal ions make it an excellent choice for maintaining stable pH conditions in sensitive experimental systems. While more comprehensive quantitative data on its properties would be beneficial, the available information and established protocols demonstrate its utility in techniques such as electrophoresis, protein crystallization, and enzymatic assays. As research demands for reliable and non-interfering buffering agents continue to grow, this compound is poised to remain an important tool for scientists and researchers in the life sciences.

References

- 1. This compound | 68399-77-9 [amp.chemicalbook.com]

- 2. Deep analysis of the characteristics of this compound, a biological buffering agent, which is difficult to penetrate biological membranes [vacutaineradditives.com]

- 3. Crystallization and crystallographic studies of human serine protease inhibitor (serpin) B9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abcam.com [abcam.com]

An In-depth Technical Guide to 3-Morpholino-2-hydroxypropanesulfonic Acid (MOPSO)

CAS Number: 68399-77-9

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Morpholino-2-hydroxypropanesulfonic acid (MOPSO), a zwitterionic biological buffer widely utilized in scientific research. This document will delve into its chemical and physical properties, detail its common applications, and provide standardized experimental protocols for its use.

Introduction

3-Morpholino-2-hydroxypropanesulfonic acid, commonly known as this compound, is a Good's buffer, one of a series of buffers developed by Dr. Norman Good and his colleagues in 1966.[1][2] These buffers were designed to meet several criteria for biological research, including pKa values near physiological pH, high water solubility, and minimal interaction with biological components.[2] this compound, with a pKa of 6.9, is particularly well-suited for a variety of applications that require a stable pH environment between 6.2 and 7.6.[3][4] Its chemical structure, featuring a morpholine ring and a sulfonic acid group, renders it chemically stable and minimally interactive with many metal ions, making it a reliable component in sensitive biological assays.[5]

Physicochemical Properties

This compound is a white crystalline powder with a high degree of solubility in water.[5][6] Its zwitterionic nature at physiological pH contributes to its excellent buffering capacity. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 68399-77-9 | [7][8] |

| Molecular Formula | C₇H₁₅NO₅S | [8] |

| Molecular Weight | 225.26 g/mol | [8] |

| Appearance | White crystalline powder | [5][6] |

| Melting Point | 273-274 °C | [5] |

| pKa (at 25 °C) | 6.9 | [6] |

| Useful pH Range | 6.2 - 7.6 | [3][4] |

| Solubility in Water | Soluble to 100 mM | [3] |

| Purity | ≥98% | [3][8] |

Applications in Research and Development

This compound's inert nature and stable buffering capacity make it a versatile tool in a multitude of research applications.

-

Cell Culture: this compound is frequently used as a buffering agent in cell culture media to maintain a stable physiological pH, which is crucial for optimal cell growth and viability.[3][9] Its low toxicity and inability to cross the cell membrane make it an ideal choice for in vitro studies.[5]

-

Enzyme Assays: Many enzymatic reactions are highly pH-sensitive. This compound provides a stable pH environment for a wide range of enzyme assays without interfering with the reaction kinetics.[9]

-

Protein Purification and Analysis: In techniques like chromatography and electrophoresis, maintaining a constant pH is essential for the separation and purification of proteins. This compound is often a key component of the buffers used in these applications.[3][10]

-

Electrophoresis: this compound is utilized as a running buffer in both agarose and polyacrylamide gel electrophoresis for the separation of nucleic acids and proteins.[3][7] Its low UV absorbance and minimal interaction with the molecules being separated ensure accurate results.[7]

Experimental Protocols

Preparation of a 0.5 M this compound Buffer Solution (pH 6.9)

This protocol outlines the steps for preparing a stock solution of this compound buffer.

Materials:

-

This compound (free acid, MW: 225.26 g/mol )

-

Deionized water (dH₂O)

-

10 N Sodium Hydroxide (NaOH) solution

-

Beaker (1 L)

-

Graduated cylinder

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Add 800 mL of dH₂O to a 1 L beaker.[11]

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Weigh out 112.63 g of this compound free acid and add it to the water while stirring.[11]

-

Continue stirring until the this compound is completely dissolved.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Slowly add 10 N NaOH solution dropwise to the this compound solution to adjust the pH to 6.9.[11] Monitor the pH closely.

-

Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder.

-

Add dH₂O to bring the final volume to 1 L.[11]

-

Transfer the buffer to a sterile container for storage. For long-term storage, sterile filtration through a 0.22 µm filter is recommended.

Visualizing Experimental Workflows

The following diagrams illustrate the integration of this compound buffer in common laboratory workflows.

Conclusion

3-Morpholino-2-hydroxypropanesulfonic acid (this compound) is a highly reliable and versatile zwitterionic buffer that plays a critical role in a wide array of biological and biochemical research applications. Its favorable physicochemical properties, particularly its pKa near physiological pH and its minimal interaction with biological systems, make it an indispensable tool for researchers and scientists in academia and industry. The standardized protocols and workflows provided in this guide are intended to facilitate its effective use and contribute to the generation of reproducible and accurate scientific data.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. interchim.fr [interchim.fr]

- 3. nbinno.com [nbinno.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Characteristics of this compound buffer and steps for preparing raw material powders - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 6. 2-Hydroxy-3-morpholinopropanesulfonic acid - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. nbinno.com [nbinno.com]

- 10. The Difference between MOPS and this compound as Buffer [yacooscience.com]

- 11. This compound Buffer (0.5 M, 6.9 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to 2-Hydroxy-4-morpholinepropanesulphonic acid (MOPSO): pKa and Buffering Range

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Hydroxy-4-morpholinepropanesulphonic acid, commonly known as MOPSO. As a zwitterionic buffer, this compound is a valuable tool in a myriad of biochemical and physiological research applications. This document outlines its pKa and buffering range, details the experimental protocols for their determination, and illustrates a common experimental workflow where this compound is employed.

Core Properties of this compound

This compound is one of the 'Good's buffers', a series of zwitterionic buffers developed by Dr. Norman E. Good and his colleagues in the mid-20th century.[1][2][3] These buffers are characterized by several advantageous properties for biological research, including pKa values near physiological pH, high water solubility, low permeability through biological membranes, and minimal interference with biological reactions.[1][3][4][5]

The effectiveness of a buffer is dictated by its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations. The useful buffering range is generally considered to be pKa ± 1 pH unit.[6][7]

| Parameter | Value | Reference |

| pKa at 20°C | 6.95 | [2] |

| pKa at 25°C | 6.90 | [8] |

| pKa at 37°C | 6.75 | [4][8] |

| Useful pH Range | 6.2 - 7.6 | [2][9] |

Experimental Protocols for pKa Determination

The pKa of a compound like this compound can be determined through several established methods. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

This method involves titrating a solution of the buffer with a strong acid or base and monitoring the pH change. The pKa is the pH at the half-equivalence point.

Materials:

-

This compound, free acid

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

High-purity water (e.g., deionized or distilled)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Prepare this compound Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of high-purity water to create a solution of a specific concentration (e.g., 0.1 M).

-

Initial pH Measurement: Place the this compound solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode. Record the initial pH.

-

Titration with Acid: Fill a burette with the standardized HCl solution. Add small, precise increments of HCl to the this compound solution, recording the pH after each addition. Continue the titration until the pH drops significantly and stabilizes at a low value.

-

Titration with Base: Repeat the process with a fresh this compound solution, this time titrating with the standardized NaOH solution. Add small increments of NaOH, recording the pH after each addition, until the pH rises significantly and stabilizes at a high value.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) for both titrations. The pKa is determined from the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.

This technique is applicable if the protonated and deprotonated forms of the compound have different UV-Vis absorbance spectra.

Materials:

-

This compound solution

-

A series of buffer solutions with known pH values spanning the expected pKa of this compound (e.g., from pH 6.0 to 8.0)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare Samples: Prepare a series of solutions by adding a small, constant amount of a concentrated this compound stock solution to each of the different pH buffer solutions.

-

Measure Absorbance: Record the UV-Vis spectrum (e.g., from 230-500 nm) for each solution.

-

Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Application of this compound: Capillary Electrophoresis Workflow

This compound is frequently used as a background electrolyte or buffer in capillary electrophoresis (CE), a high-resolution separation technique. Its zwitterionic nature and buffering capacity in the neutral pH range make it ideal for separating a wide range of molecules, including proteins and peptides.

Below is a diagram illustrating a typical experimental workflow for capillary electrophoresis using a this compound buffer system.

This workflow highlights the critical role of the this compound buffer in establishing and maintaining the necessary chemical environment for a successful and reproducible separation. The buffer's consistent pH ensures stable electrophoretic and electroosmotic flows, which are fundamental to the separation process in CE.

References

- 1. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]

- 2. Virtual Labs [mas-iiith.vlabs.ac.in]

- 3. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 4. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 7. resource.aminer.org [resource.aminer.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound Buffer (0.5 M, 6.9 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]

2-Hydroxy-4-morpholinepropanesulfonic Acid (MOPS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Hydroxy-4-morpholinepropanesulfonic acid (MOPS), a zwitterionic buffer widely utilized in biological and biochemical research. This document details the quantitative physical characteristics of MOPS, outlines the experimental protocols for their determination, and presents a typical experimental workflow utilizing a MOPS buffer system.

Core Physical Properties of MOPS

MOPS, with the chemical formula C₇H₁₅NO₄S, is valued for its chemical stability and its effective buffering capacity near physiological pH.[1][2] It is a white crystalline powder that is highly soluble in water.[1][3] The key physical and chemical properties of MOPS are summarized in the table below.

| Property | Value | Units |

| Molecular Weight | 209.26 | g/mol |

| pKa at 20°C | 7.2 | - |

| pKa at 25°C | 7.14 - 7.20 | - |

| Effective Buffering pH Range | 6.5 - 7.9 | - |

| ΔpKa/ΔT | -0.013 to -0.015 | °C⁻¹ |

| Water Solubility at 20°C | 1000 | g/L |

| Appearance | White Crystalline Powder | - |

| Melting Point | 277 - 282 | °C |

Experimental Protocols for Property Determination

The accurate determination of the physicochemical properties of buffering agents is crucial for their effective application. The following sections detail the standard experimental methodologies used to ascertain the key physical properties of MOPS.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard and widely used method for determining the pKa of weak acids and bases, including zwitterionic buffers like MOPS.[1][4]

Principle: This method involves the gradual addition of a titrant (a strong base, such as NaOH) of known concentration to a solution of the substance being analyzed (MOPS). The pH of the solution is monitored continuously using a calibrated pH meter. A plot of pH versus the volume of titrant added produces a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve, where half of the acid has been neutralized.[1][4]

Detailed Methodology:

-

Preparation of MOPS Solution: A precise mass of high-purity MOPS is dissolved in deionized, CO₂-free water to create a solution of known concentration (e.g., 0.1 M).

-

Calibration of pH Meter: The pH meter is calibrated using at least two standard buffer solutions with known pH values that bracket the expected pKa of MOPS (e.g., pH 4.0 and 10.0).

-

Titration Setup: The MOPS solution is placed in a jacketed beaker to maintain a constant temperature, and a calibrated pH electrode is immersed in the solution. The solution is stirred continuously.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: The recorded pH values are plotted against the volume of NaOH added. The first derivative of this curve is then plotted to accurately determine the equivalence point. The pKa is the pH value at which half of the volume of NaOH required to reach the equivalence point has been added.

Determination of the Temperature Dependence of pKa (ΔpKa/ΔT)

The pKa of many buffers, including MOPS, is temperature-dependent.[4] This change is expressed as ΔpKa/ΔT.

Principle: This value is determined by measuring the pKa of the buffer at several different temperatures. The slope of the line obtained by plotting pKa versus temperature gives the ΔpKa/ΔT value. Calorimetry can also be used to determine the enthalpy of dissociation (ΔH°), from which the temperature dependence of pKa can be calculated using the van't Hoff equation.

Detailed Methodology:

-

Potentiometric Titration at Various Temperatures: The potentiometric titration protocol described above is repeated at a series of controlled temperatures (e.g., 5°C, 15°C, 25°C, 37°C, and 50°C).

-

Data Analysis: The pKa is determined for each temperature.

-

Calculation of ΔpKa/ΔT: The pKa values are plotted against their corresponding temperatures in Kelvin. A linear regression is performed on the data points. The slope of the resulting line represents the ΔpKa/ΔT.

Determination of Water Solubility

Principle: The equilibrium solubility of a compound in a solvent is determined by preparing a saturated solution at a specific temperature and then measuring the concentration of the dissolved solute.

Detailed Methodology:

-

Preparation of Saturated Solution: An excess amount of MOPS powder is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 20°C) for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).

-

Separation of Solid and Liquid Phases: The suspension is filtered or centrifuged to separate the undissolved solid MOPS from the saturated solution.

-

Concentration Measurement: The concentration of MOPS in the clear, saturated solution is determined. This can be done by gravimetric analysis (evaporating a known volume of the solution to dryness and weighing the residue) or by a suitable analytical technique such as HPLC or titration.

Application of MOPS in RNA Gel Electrophoresis

MOPS buffer is frequently used as a running buffer for denaturing agarose gel electrophoresis of RNA, as it provides a stable pH environment necessary for maintaining RNA integrity and achieving good separation.[3][5][6][7]

Below is a diagram illustrating the typical workflow for RNA gel electrophoresis using a MOPS-based buffer system.

Conclusion

2-Hydroxy-4-morpholinepropanesulfonic acid is a versatile and reliable zwitterionic buffer with well-characterized physical properties that make it suitable for a wide range of applications in life sciences research. Its pKa near neutral pH, high water solubility, and chemical stability are key attributes that contribute to its widespread use. A thorough understanding of its properties and the methodologies for their determination is essential for the design and execution of robust and reproducible experiments.

References

- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enthalpy and heat capacity changes for the proton dissociation of various buffer components in 0.1 M potassium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thermodynamics of the Second Dissociation Constant and Standards for pH of 3-(N-Morpholino) Propanesulfonic Acid (MOPS) Buffers from 5 to 55 EC | NIST [nist.gov]

- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. interchim.fr [interchim.fr]

- 6. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 7. What are the common characteristics of Good's buffering agents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

Methodological & Application

Application Notes and Protocols for MOPSO Buffer Preparation

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(N-Morpholino)-2-hydroxypropanesulfonic acid (MOPSO) is a zwitterionic buffer that belongs to the family of "Good's" buffers.[1][2][3] With a pKa of 6.9 at 25°C, this compound is an excellent choice for a variety of biological and biochemical applications that require a stable pH environment between 6.2 and 7.6.[4][5][6] Its molecular structure, featuring a morpholino ring and a hydroxyl group, confers high water solubility and minimal interaction with biological molecules, making it a reliable component in cell culture media, electrophoresis, and enzyme assays.[4][7] This document provides a detailed protocol for the preparation, storage, and use of this compound buffer solutions.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Weight | 225.26 g/mol |

| pKa (25°C) | 6.9 |

| Effective pH Range | 6.2 – 7.6 |

| Appearance | White crystalline powder |

| Water Solubility (20°C) | ~112.6 g/L |

Experimental Protocol: Preparation of this compound Buffer Solution

This protocol provides a general method for preparing a this compound buffer solution of a desired concentration and pH. The example calculation is for a 1 L solution of 0.5 M this compound buffer at pH 6.9.

Materials:

-

This compound (3-(N-Morpholino)-2-hydroxypropanesulfonic acid), free acid (MW: 225.26 g/mol )

-

Sodium Hydroxide (NaOH), 10 N solution

-

Deionized water (dH₂O)

-

Beaker

-

Graduated cylinder

-

Magnetic stirrer and stir bar

-

pH meter

-

Volumetric flask

Procedure:

-

Calculate the required mass of this compound:

-

For a 1 L of 0.5 M this compound solution, the required mass is:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (g) = 0.5 mol/L × 1 L × 225.26 g/mol = 112.63 g

-

-

-

Dissolve the this compound powder:

-

Measure out 112.63 g of this compound powder and add it to a beaker containing approximately 800 mL of deionized water.[8]

-

Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved.

-

-

Adjust the pH:

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Immerse the pH electrode in the this compound solution.

-

Slowly add 10 N NaOH dropwise while continuously monitoring the pH.[8]

-

Continue adding NaOH until the desired pH of 6.9 is reached.

-

-

Bring to final volume:

-

Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask.

-

Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer is transferred.

-

Add deionized water to the volumetric flask until the meniscus reaches the 1 L mark.[8]

-

-

Sterilization (Optional):

-

If a sterile solution is required, filter the buffer through a 0.22 µm filter.

-

Note: Autoclaving is not recommended for this compound solutions as it can cause partial degradation.[1]

-

Storage and Stability

Proper storage of the this compound buffer solution is crucial to maintain its integrity and performance.

-

Short-term storage (up to 6 months): A 0.2 M this compound buffer solution can be stored at 2-8°C.[1]

-

Long-term storage: Stock solutions of this compound can be stored at -20°C for up to 1 year, or at -80°C for up to 2 years.[9]

It is recommended to store the solution in a well-sealed container to prevent evaporation and contamination.

Important Considerations

-

Chemical Incompatibilities: this compound is known to react with iron ions.[10] It can also form chelating complexes with copper.[3] Caution should be exercised when using this compound in the presence of these metal ions.

-

Applications: this compound is a versatile buffer used in a wide range of applications, including:

Experimental Workflow Diagram

Caption: A flowchart illustrating the step-by-step protocol for preparing a this compound buffer solution.

References

- 1. You are being redirected... [bio-world.com]

- 2. This compound Buffer | CAS 68399-77-9 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 3. The Difference between MOPS and this compound as Buffer [yacooscience.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Unique Advantages Of Biological Buffer this compound In Fluorescence Spectroscopy [vacutaineradditives.com]

- 7. Deep analysis of the characteristics of this compound, a biological buffering agent, which is difficult to penetrate biological membranes [vacutaineradditives.com]

- 8. Characteristics of this compound buffer and steps for preparing raw material powders - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound Buffer (0.5 M, 6.9 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 11. nbinno.com [nbinno.com]

Application Notes and Protocols for 2-Hydroxy-4-morpholinepropanesulfonic Acid (MOPSO) in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Hydroxy-4-morpholinepropanesulfonic acid, commonly known as MOPSO, as a buffering agent in various enzymatic assays. Its properties make it an excellent choice for maintaining stable pH conditions, which is critical for accurate and reproducible enzyme kinetic studies.

Introduction to this compound Buffer

2-Hydroxy-4-morpholinepropanesulfonic acid (this compound) is a zwitterionic buffer that belongs to the group of "Good's buffers".[1][2] These buffers are characterized by several features that make them particularly suitable for biological and biochemical research:

-

pKa near physiological pH: this compound has a pKa of approximately 6.9 at 25°C, providing a useful buffering range of 6.2 to 7.6.[3] This range is ideal for a wide variety of enzymatic assays that are typically performed at or near physiological pH.

-

High Water Solubility: this compound is highly soluble in water, facilitating the preparation of concentrated stock solutions.

-